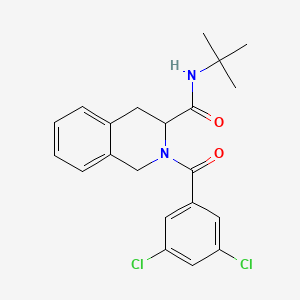
N-(tert-butyl)-2-(3,5-dichlorobenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(3,5-dichlorobenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C21H22Cl2N2O2 and its molecular weight is 405.32. The purity is usually 95%.
BenchChem offers high-quality N-(tert-butyl)-2-(3,5-dichlorobenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-butyl)-2-(3,5-dichlorobenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial Drug Development
N-(tert-butyl)-2-(3,5-dichlorobenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, known as N-tert-butyl isoquine or GSK369796, is a significant candidate in antimalarial drug development. This compound was selected through a partnership involving academics, public health organizations, and pharmaceutical companies. It demonstrates effective activity against Plasmodium falciparum, the parasite responsible for malaria, both in vitro and in vivo, showing promise as an affordable and effective antimalarial agent for the 21st century (O’Neill et al., 2009).
HIV Protease Inhibitor Research
Derivatives of N-tert-butyl isoquine have been explored for their potential in HIV protease inhibitor research. These derivatives are prepared by alkylation processes and are key structural fragments in several medicinally important HIV protease inhibitors (Casper & Hitchcock, 2007).
Organic Synthesis and Chemical Reactivity
In organic synthesis, compounds related to N-tert-butyl isoquine, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, have been utilized as chemoselective tert-butoxycarbonylation reagents. This application is significant in the modification of various chemical structures, demonstrating the compound's versatility in organic chemistry (Ouchi et al., 2002).
Material Science and Polymer Chemistry
The chemical structure of N-tert-butyl isoquine and its derivatives has been used in the synthesis and characterization of new materials in polymer chemistry. For example, aromatic polyamides incorporating similar structures have shown valuable properties such as high thermal stability, solubility in organic solvents, and potential in electrochromic applications (Yang et al., 1999).
Stroke Treatment Research
Recent advances in stroke treatment have seen the development of tetramethylpyrazine nitrones and quinolylnitrones, with the structure of N-tert-butyl isoquine playing a role. These compounds show promising therapeutic applications, including thrombolytic activity and free radical scavenging power, making them potential agents for cerebral ischemia therapy (Marco-Contelles, 2020).
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2/c1-21(2,3)24-19(26)18-10-13-6-4-5-7-14(13)12-25(18)20(27)15-8-16(22)11-17(23)9-15/h4-9,11,18H,10,12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUWROSQCQYTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-(3,5-dichlorobenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

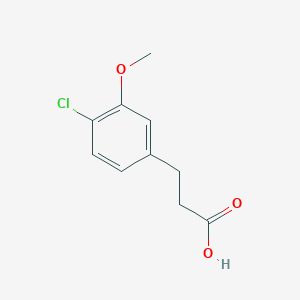
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methylphenyl)methanone](/img/structure/B2933853.png)
![1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2933856.png)
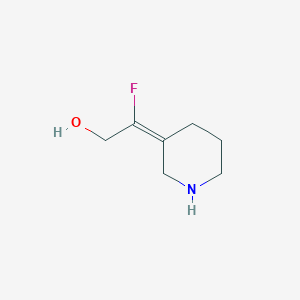
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2933858.png)
![7-methoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2933859.png)
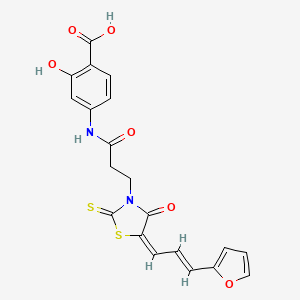


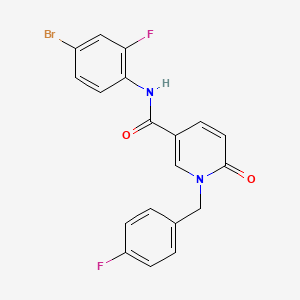
![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933866.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2933871.png)
![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2933872.png)